molecular formula C9H9ClO2 B1279556 1-Chloro-3-phenoxypropan-2-one CAS No. 940-47-6

1-Chloro-3-phenoxypropan-2-one

Cat. No. B1279556
CAS RN: 940-47-6
M. Wt: 184.62 g/mol
InChI Key: SHASLAUEJHRDFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and reagents. For instance, the synthesis of 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one is described as a potent antibacterial agent, and its synthesis is compared with other halogenated analogs . Another example is the synthesis of chlorinated 2-phenoxyphenols, which are structurally related to 1-Chloro-3-phenoxypropan-2-one, and their structures were determined using NMR and GC-MS . Additionally, the synthesis of 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones is reported using the Baker-Venkatraman transformation .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Chloro-3-phenoxypropan-2-one can be determined using various spectroscopic techniques. For example, the structure of 1-Chloro-2-methylpropane was analyzed using a combination of electron diffraction and microwave spectroscopy . This approach could potentially be applied to determine the molecular structure of 1-Chloro-3-phenoxypropan-2-one.

Chemical Reactions Analysis

The reactivity of chlorinated compounds with phenols is demonstrated in the reaction of 4-chloromethyl-1,3-dioxolan-2-one with phenol, leading to the formation of 3-phenoxypropan-1,2-diol . This suggests that 1-Chloro-3-phenoxypropan-2-one may also undergo reactions with nucleophiles, such as phenols, under certain conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-Chloro-3-phenoxypropan-2-one are not directly reported, the properties of structurally related compounds can provide some context. For example, the quantitative analysis of hydroxyl groups in lignins using 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane as a reagent indicates the importance of chlorinated compounds in analytical chemistry . The antibacterial properties of halogenated ketones, as described for 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, also highlight the potential biological activity of chlorinated compounds .

Scientific Research Applications

1. Adsorption and Removal of Phenolic Compounds

Modified montmorillonites using hydroxyl-containing Gemini surfactants have been studied for their effectiveness in removing phenolic compounds like catechol and phenol from aqueous solutions. These studies reveal insights into the adsorption kinetics and efficiency, suggesting potential applications in environmental remediation and water purification (Liu et al., 2014).

2. Chiral Synthesis for Antidepressants

The asymmetric reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenylpropanol, a crucial chiral precursor for antidepressants like tomoxetine, has been studied. This involves using immobilized Saccharomyces cerevisiae cells, indicating potential pharmaceutical applications (Yang et al., 2009).

3. Novel Compound Synthesis

Research has focused on synthesizing new 3-Phenoxypropan-2-ols with various heterocyclic substituents, which could have implications in developing new chemical entities with potential applications in various fields, including materials science and biochemistry (Mesropyan et al., 2005).

4. Nonlinear Optical Properties

A study on a novel bichromophore composed of a 3-phenoxypropane-1, 2-diol derivative has demonstrated enhanced nonlinear optical properties, suggesting its use in designing and synthesizing multi-chromophoric dendrimers for applications in photonics and optoelectronics (Gao et al., 2010).

5. Antibacterial Activity of Schiff-Base Zinc(II) Complexes

Research involving Schiff-base Zinc(II) complexes, derived from compounds including 1-chloro-3-phenoxypropan-2-one derivatives, has been conducted to evaluate their antibacterial activities, indicating potential in developing new antibacterial agents (Guo, 2011).

6. cPLA2alpha Inhibition for Medicinal Chemistry

Studies have been conducted on 1-indol-1-yl-3-phenoxypropan-2-one inhibitors of cytosolic phospholipase A(2)alpha, which are relevant in medicinal chemistry for developing new therapeutic agents, particularly in the context of anti-inflammatory and neuroprotective drugs (Ludwig et al., 2006).

Safety And Hazards

The safety data sheet for a similar compound, “1-Chloro-3-phenoxy-2-propanol”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

1-chloro-3-phenoxypropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHASLAUEJHRDFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469576
Record name 1-chloro-3-phenoxy-propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-phenoxypropan-2-one

CAS RN

940-47-6
Record name 1-chloro-3-phenoxy-propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

8N Jones reagent (100 ml.) was added dropwise to a stirred solution of 1-chloro-2-hydroxy-3-phenoxypropane (28.3 g.) in acetone (100 ml.) during 1 hour while maintaining the reaction temperature at 20° C. The mixture was then stirred for 4 hours, and then sufficient water was added to dissolve the precipitated chromium salts. The mixture was extracted three times with diethyl ether and the combined ethereal extracts were dried over sodium sulphate, concentrated under reduced pressure, dried again over sodium sulphate, and concentrated further and distilled, to give 1-chloro-3-phenoxyacetone (13.9 g.), b.p. 150°-155° C./20 mm.Hg.
Name
Jones reagent
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100 mL
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28.3 g
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100 mL
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Synthesis routes and methods II

Procedure details

The synthesis of 2,4-diamino-4-phenoxymethylfuro[2,3-d]pyrimidin-4-one12 is shown in FIG. 20. Phenoxyacetyl chloride 10 was reacted with CH2N2 in the presence of gaseous hydrogen chloride and ether to produce 1-chloro-3-phenoxy-2-propanone 11. 1-chloro-3-phenoxy-2-propanone 11 was reacted with 2,6-diamino-3H-pyrimidin-4-one 1 to produce 2,4-diamino-4-phenoxymethylfuro[2,3-d]pyrimidin-4-one 12 at a 39% yield.
[Compound]
Name
2,4-diamino-4-phenoxymethylfuro[2,3-d]pyrimidin-4-one12
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Synthesis routes and methods III

Procedure details

To a stirred solution of diazomethane (ca 6 g = 0.141 mmol) in ethyl ether (400 ml) was added over 2 hours at 1°-3° phenoxyacetyl chloride (11.95 g = 0.07 mole) dissolved in ethyl ether (50 ml). The mixture was stirred at the same temperature for 2 more hours and was allowed to stand overnight at room temperature. Then 5.5 N hydrochloric acid (25 ml, 0.137 moles) was added with stirring over 110 min. at 16°-20°. After the mixture was stirred for an additional 4 hours, the layers were separated and the ether layer was washed with three 80 ml portions of water and dried over anhydrous sodium sulfate. Removal of the solvent gave the crude product as a yellow oil, 13 g (100%); ir (film, cm-1) 1740, 1595, 1495, 1240; nmr (DCCl3, ppm) 7.40-6.70 (m, 5H), 4.60 (s, 2H), 4.25 (s, 2H). This product was used without purification to prepare phenoxyacetylmethyltriphenylphosphonium chloride.
Quantity
0.141 mmol
Type
reactant
Reaction Step One
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11.95 g
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reactant
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400 mL
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solvent
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25 mL
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reactant
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50 mL
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solvent
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Synthesis routes and methods IV

Procedure details

To the mixture consisting of 30 mmol (5.60 g) of 1-chloro-3-phenyloxy-2-propanol, 1.5 mmol (234 mg) of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), 33 mmol (3.4 g) of sodium bromide, 90 mmol (7.50 g) of sodium hydrogencarbonate, 75 ml of ethyl acetate and 35 ml of water was added dropwise 47 mmol (32 g) of sodium hypochlorite aqueous solution (1.5 mmol/g) under cooling with ice. Temperature of the reaction system was about 4° C. and pH was about 8.5. After the dropping was completed, stirring was further continued for 30 minute. Thereto was added 20 ml of a 5% sodium thiosulfate aqueous solution and the organic layer was separated. The organic layer was dried over anhydrous sodium sulfate, filtered off and concentrated under reduced pressure to obtain a crude product. It was purified with silica gel column to obtain 4.51 g of 1-chloro-3-phenyloxy-2-propanon. The yield was 82%.
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5.6 g
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3.4 g
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7.5 g
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32 g
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0 (± 1) mol
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reactant
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234 mg
Type
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Name
Quantity
35 mL
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Reaction Step Seven
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75 mL
Type
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Reaction Step Eight

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
E Łukowska, J Plenkiewicz - Tetrahedron: Asymmetry, 2007 - Elsevier
A simple method for the preparation of optically active 1-aryloxy- and 1-arylsulphanyl-3-thiocyanatopropan-2-oles from racemic 1-chloro-3-aryloxy- and 1-chloro-3-arylsulphanyl-2-…
Number of citations: 18 www.sciencedirect.com

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